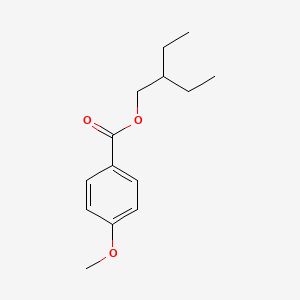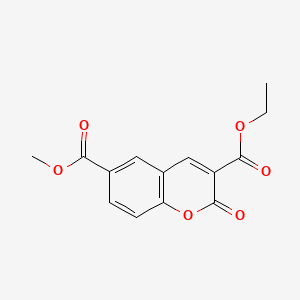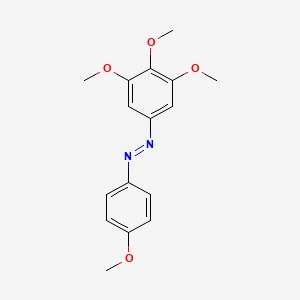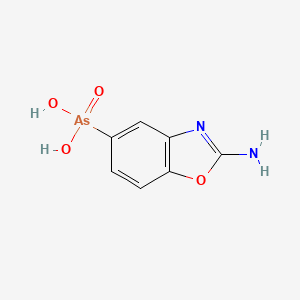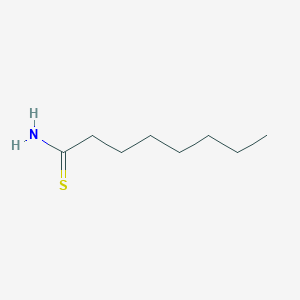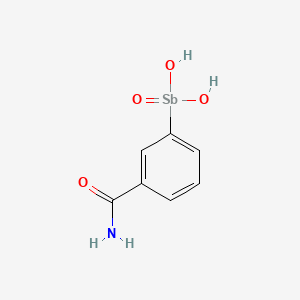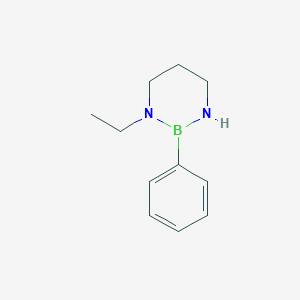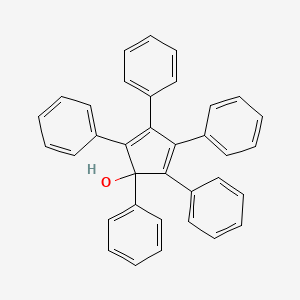
2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- is an organic compound with the molecular formula C₃₅H₂₆O and a molecular weight of 462.5803 g/mol . It is characterized by the presence of five phenyl groups attached to a cyclopentadienol ring, making it a highly substituted cyclopentadiene derivative .
Preparation Methods
The synthesis of 2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- can be achieved through various synthetic routes. One common method involves the reaction of cyclopentadienone with phenylmagnesium bromide (Grignard reagent) under controlled conditions . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include organolithium reagents, which can add to the cyclopentadienone ring to form addition products . For example, the reaction with phenyllithium can yield 1,2,3,4,5-pentaphenyl-2,4-cyclopentadien-1-ol . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex organic molecules . In materials science, it has been used as a dopant for poly(3-alkylthiophene) diodes to enhance their electroluminescence efficiency . Additionally, it has applications in the preparation of monodisperse and highly fluorescent silica nanoparticles . Its unique structure and reactivity make it a valuable compound for various research fields.
Mechanism of Action
The mechanism of action of 2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- involves its ability to undergo conjugate addition reactions with organolithium reagents . The steric hindrance of the phenyl groups plays a key role in controlling these reactions . The molecular targets and pathways involved in these reactions are primarily related to the formation of addition products through nucleophilic attack on the cyclopentadienone ring .
Comparison with Similar Compounds
Similar compounds to 2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- include 2,3,4,5-tetraphenylcyclopentadienone and 1,2,3,4,5-pentacarbomethoxycyclopentadiene . These compounds share structural similarities but differ in the number and type of substituents on the cyclopentadiene ring. The uniqueness of 2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- lies in its highly substituted nature, which imparts distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
1,2,3,4,5-pentakis-phenylcyclopenta-2,4-dien-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26O/c36-35(30-24-14-5-15-25-30)33(28-20-10-3-11-21-28)31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(35)29-22-12-4-13-23-29/h1-25,36H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFNJNDIHZLRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348332 |
Source


|
| Record name | 2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137-74-8 |
Source


|
| Record name | 2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)


![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)

